molecular formula C11H21BO4 B12114042 Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate

Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate

Cat. No.: B12114042
M. Wt: 228.10 g/mol
InChI Key: BIKWBJUVXQXKJE-UHFFFAOYSA-N
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Description

Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate is an organoboron compound with the molecular formula C₁₁H₂₁BO₄. It is a boronic ester derivative, which is often used in organic synthesis and various chemical reactions due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate typically involves the reaction of boronic acid derivatives with 5,5-dimethyl-1,3,2-dioxaborinane. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate involves its ability to form stable complexes with various substrates. The boron atom in the compound can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in reactions like the Suzuki-Miyaura cross-coupling, where the boronic ester reacts with aryl halides in the presence of a palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate is unique due to its specific structure, which provides distinct reactivity and stability compared to other boronic esters. Its ability to participate in a wide range of chemical reactions, particularly in cross-coupling reactions, makes it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C11H21BO4

Molecular Weight

228.10 g/mol

IUPAC Name

ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)butanoate

InChI

InChI=1S/C11H21BO4/c1-4-14-10(13)6-5-7-12-15-8-11(2,3)9-16-12/h4-9H2,1-3H3

InChI Key

BIKWBJUVXQXKJE-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)CCCC(=O)OCC

Origin of Product

United States

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